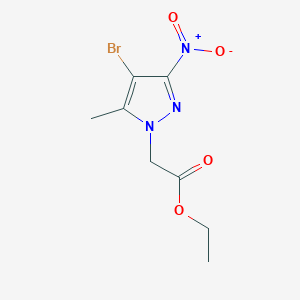

ethyl (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

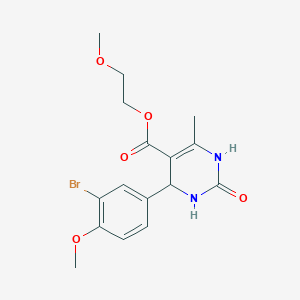

Ethyl (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate is a chemical compound with the molecular formula C8H10BrN3O4 and a molecular weight of 292.1 . It is used in scientific research due to its diverse applications.

Molecular Structure Analysis

The molecular structure of ethyl (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate consists of an ethyl acetate group attached to a pyrazole ring. The pyrazole ring is substituted with a bromine atom at the 4-position, a methyl group at the 5-position, and a nitro group at the 3-position .Scientific Research Applications

Antibacterial and Anti-inflammatory Applications

Pyrazole derivatives have been noted for their antibacterial and anti-inflammatory properties. This suggests that Ethyl (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate could be researched for use in developing new antibacterial agents or anti-inflammatory drugs .

Anti-cancer Research

Compounds with a pyrazole scaffold have been associated with anti-cancer activities. Therefore, this compound might be useful in the synthesis of new molecules with potential anti-cancer properties .

Analgesic and Anticonvulsant Effects

The analgesic and anticonvulsant effects of pyrazole derivatives make them candidates for the development of new pain relief medications and treatments for seizures .

Anthelmintic Use

Given that some pyrazole molecules exhibit anthelmintic activity, there’s a possibility that Ethyl (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate could be applied in creating treatments against parasitic worms .

Antioxidant Properties

The antioxidant properties of pyrazole compounds suggest potential applications in protecting cells from oxidative stress, which could be relevant in various medical and cosmetic products .

Herbicidal Activity

Pyrazole derivatives have been used as herbicides, indicating that this compound might be explored for agricultural applications to control weeds .

Drug Delivery Systems

Ethyl bromoacetate, a related compound, has been used to prepare photoresponsive polymeric nanoparticles, which act as detectable drug carriers. This suggests that Ethyl (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate could also be investigated for its potential in drug delivery systems .

Molecular Dynamics Simulation

The compound has been subjected to molecular dynamics simulations to understand its stereochemistry and orbital interactions, which is crucial in designing drugs with specific target interactions .

Mechanism of Action

properties

IUPAC Name |

ethyl 2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN3O4/c1-3-16-6(13)4-11-5(2)7(9)8(10-11)12(14)15/h3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZTZXCSOJKMYDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=C(C(=N1)[N+](=O)[O-])Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-(4-Phenyl-thiazol-2-yl)-[1,4']bipiperidinyl-4'-carboxylic acid amide](/img/structure/B395342.png)

![2-{[5-(3-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B395343.png)

![1-(3-Cyclopentylpropanoyl)-4-{3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-nitrophenyl}piperazine](/img/structure/B395345.png)

![N-(5-{4-[(5-bromo-2-thienyl)sulfonyl]piperazino}-2-nitrophenyl)-N-(3,4-dimethoxyphenethyl)amine](/img/structure/B395347.png)

![6-[N'-(4-Dimethylamino-benzylidene)-hydrazino]-N,N'-diethyl-[1,3,5]triazine-2,4-diamine](/img/structure/B395348.png)

![2-(4-benzyl-1-piperidinyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B395349.png)

![4-({[2-({4-[Chloro(difluoro)methoxy]phenyl}imino)-3-methyl-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid](/img/structure/B395350.png)

![4-({[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetyl}amino)phenyl thiocyanate](/img/structure/B395354.png)

![Isopropyl 4-({[(3-bromo-4-methoxybenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B395356.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B395361.png)